Cas no 226070-05-9 (2-Bromo-9,9-dihexylfluorene)

2-Bromo-9,9-dihexylfluorene is a versatile organic compound with unique optical and electronic properties. Its hexyl substituents enhance solubility and stability, making it suitable for applications in organic electronics, optoelectronics, and material science. The bromo group introduces tunable reactivity, facilitating further functionalization. This compound is highly valued for its potential in designing advanced materials with tailored properties.
2-Bromo-9,9-dihexylfluorene structure
2-Bromo-9,9-dihexylfluorene structure
Product name:2-Bromo-9,9-dihexylfluorene
CAS No:226070-05-9
MF:C25H33Br
MW:413.433526754379
MDL:MFCD14584649
CID:830093
PubChem ID:253660754

2-Bromo-9,9-dihexylfluorene Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-9,9-dihexyl fluorene
    • 2-Bromo-9,9-dihexyl-9H-fluorene
    • 2-bromo-9,9-dihexyl-9-H-fluorene
    • 2-Bromo-9,9-di-n-hexylfluoren
    • 2-Bromo-9,9-di-n-hexylfluorene
    • 9,9-Dihexyl-2-Bromofluorene
    • 2-Bromo-9,9-dihexylfluorene
    • AK542369
    • NNYSRQDAPSNOKV-UHFFFAOYSA-N
    • B4404
    • MDL: MFCD14584649
    • Inchi: 1S/C25H33Br/c1-3-5-7-11-17-25(18-12-8-6-4-2)23-14-10-9-13-21(23)22-16-15-20(26)19-24(22)25/h9-10,13-16,19H,3-8,11-12,17-18H2,1-2H3
    • InChI Key: NNYSRQDAPSNOKV-UHFFFAOYSA-N
    • SMILES: BrC1C([H])=C([H])C2C3=C([H])C([H])=C([H])C([H])=C3C(C=2C=1[H])(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]

Computed Properties

  • Exact Mass: 412.17700
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 10
  • Complexity: 391
  • Topological Polar Surface Area: 0

Experimental Properties

  • Density: 1.116±0.06 g/cm3 (20 ºC 760 Torr),
  • Refractive Index: 1.5680-1.5720
  • Solubility: Insuluble (5.4E-8 g/L) (25 ºC),
  • PSA: 0.00000
  • LogP: 8.65640
  • λmax: 309(THF)(lit.)

2-Bromo-9,9-dihexylfluorene Security Information

2-Bromo-9,9-dihexylfluorene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Cooke Chemical
A1530012-1G
2-Bromo-9,9-dihexylfluorene
226070-05-9 ≥97.0%
1g
RMB 127.20 2025-02-21
eNovation Chemicals LLC
D626809-5g
2-Bromo-9,9-Dihexylfluorene
226070-05-9 97%
5g
$160 2024-05-23
TRC
B701408-2.5mg
2-Bromo-9,9-dihexylfluorene
226070-05-9
2.5mg
$ 50.00 2022-06-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1257262-100g
2-Bromo-9,9-dihexyl-9H-fluorene
226070-05-9 97%
100g
¥2341 2023-04-14
eNovation Chemicals LLC
D626809-10g
2-Bromo-9,9-Dihexylfluorene
226070-05-9 97%
10g
$370 2023-09-03
TRC
B701408-5mg
2-Bromo-9,9-dihexylfluorene
226070-05-9
5mg
$ 65.00 2022-06-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-WC624-5g
2-Bromo-9,9-dihexylfluorene
226070-05-9 97%
5g
1046CNY 2021-05-08
Chemenu
CM251489-10g
2-Bromo-9,9-dihexyl-9H-fluorene
226070-05-9 97%
10g
$206 2024-07-28
Alichem
A019150384-10g
2-Bromo-9,9-dihexyl-9H-fluorene
226070-05-9 97%
10g
$220.00 2023-09-02
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B857599-1g
2-Bromo-9,9-dihexylfluorene
226070-05-9 ≥98%
1g
¥150.00 2022-09-29

2-Bromo-9,9-dihexylfluorene Related Literature

Additional information on 2-Bromo-9,9-dihexylfluorene

Introduction to 2-Bromo-9,9-dihexylfluorene (CAS No: 226070-05-9)

2-Bromo-9,9-dihexylfluorene, with the chemical formula C26H38Br, is a fluorinated aromatic compound that has garnered significant attention in the field of organic electronics and materials science. This compound is particularly valued for its unique structural and electronic properties, making it a versatile building block in the synthesis of advanced materials. The presence of both bromine and hexyl substituents enhances its reactivity and functionality, opening up numerous possibilities for applications in optoelectronic devices, pharmaceuticals, and polymer science.

The CAS No 226070-05-9 uniquely identifies this compound in scientific literature and industrial applications. Its molecular structure consists of a fluorene core substituted with two hexyl groups at the 9-position and a bromine atom at the 2-position. This configuration imparts a high degree of steric hindrance and electronic tunability, which are crucial for designing materials with specific optoelectronic characteristics.

In recent years, 2-Bromo-9,9-dihexylfluorene has been extensively studied for its potential in the development of organic light-emitting diodes (OLEDs). The fluorene backbone is known for its excellent thermal stability and charge transport properties, while the bromine substituent allows for further functionalization via cross-coupling reactions such as Suzuki or Stille couplings. These reactions enable the incorporation of additional functional groups, leading to tailored materials with enhanced performance.

One of the most compelling aspects of 2-Bromo-9,9-dihexylfluorene is its role as an intermediate in the synthesis of conjugated polymers. These polymers are widely used in organic photovoltaics (OPVs) and field-effect transistors (OFETs). The hexyl chains improve solubility, while the bromine atom facilitates further modifications. Recent research has demonstrated that polymers derived from 2-Bromo-9,9-dihexylfluorene exhibit high charge carrier mobility and excellent film-forming properties, making them ideal candidates for next-generation solar cells and electronic circuits.

The compound's stability under various environmental conditions has also been a subject of interest. Studies have shown that 2-Bromo-9,9-dihexylfluorene maintains its structural integrity at elevated temperatures and exhibits good resistance to oxidation. This stability is critical for practical applications where materials must withstand harsh conditions without degrading.

In addition to its applications in electronics, 2-Bromo-9,9-dihexylfluorene has shown promise in the field of pharmaceuticals. The fluorene scaffold is a common motif in drug design due to its ability to interact with biological targets effectively. Researchers have explored derivatives of 2-Bromo-9,9-dihexylfluorene as potential candidates for treating various diseases. The bromine atom provides a handle for further chemical modifications, allowing scientists to fine-tune the pharmacological properties of these compounds.

The synthesis of 2-Bromo-9,9-dihexylfluorene typically involves a multi-step process starting from commercially available precursors such as 2-bromofluorene and hexyllithium. The reaction sequence often includes halogenation followed by alkylation to introduce the hexyl groups. Advances in synthetic methodologies have improved the yield and purity of 2-Bromo-9,9-dihexylfluorene, making it more accessible for research and industrial applications.

The growing demand for high-performance materials has driven significant investment into research focused on 2-Bromo-9,9-dihexylfluorene. Recent breakthroughs include the development of novel derivatives with enhanced light-emitting properties and improved charge transport characteristics. These advancements are expected to lead to more efficient OLEDs and other optoelectronic devices.

The versatility of 2-Bromo-9,9-dihexylfluorene extends beyond its use as a monomer in polymer synthesis. It can also serve as a cross-coupling partner to introduce diverse functional groups into larger molecular frameworks. This flexibility makes it an invaluable tool for chemists working on complex material design.

In conclusion, 2-Bromo-9,9-dihexylfluorene (CAS No: 226070-05-9) is a multifunctional compound with broad applications in organic electronics, polymer science, and pharmaceuticals. Its unique structural features and reactivity make it a cornerstone material in modern research. As technology advances, the potential uses for 2-Bromo-9,9-dihexylfluorene are likely to expand even further, driving innovation across multiple industries.

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